[4-(Prop-2-en-1-yl)phenyl]methanol
Description
Properties
IUPAC Name |
(4-prop-2-enylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-3-9-4-6-10(8-11)7-5-9/h2,4-7,11H,1,3,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVXBMORXRQPOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(C=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4489-11-6 | |
| Record name | [4-(prop-2-en-1-yl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Prop-2-en-1-yl)phenyl]methanol can be achieved through several methods. One common approach involves the allylation of benzyl alcohol. This reaction typically requires the use of a base, such as sodium hydroxide, and an allyl halide, such as allyl bromide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel can be employed to facilitate the allylation reaction. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
[4-(Prop-2-en-1-yl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form [4-(Prop-2-en-1-yl)phenyl]methanal (4-Allylbenzaldehyde) using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield [4-(Prop-2-en-1-yl)phenyl]methane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: [4-(Prop-2-en-1-yl)phenyl]methanal.
Reduction: [4-(Prop-2-en-1-yl)phenyl]methane.
Substitution: Depending on the reagent used, various substituted derivatives of this compound.
Scientific Research Applications
Chemistry
[4-(Prop-2-en-1-yl)phenyl]methanol serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in several types of chemical reactions:
- Oxidation : Converts the hydroxyl group to form aldehydes or carboxylic acids.
- Reduction : Can be reduced to form alkanes.
- Substitution Reactions : The phenyl ring can undergo electrophilic aromatic substitutions such as nitration and halogenation.
Biology
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Properties : Studies suggest that this compound may exhibit activity against various pathogens.
- Anti-inflammatory Effects : Ongoing research is investigating its role in modulating inflammatory pathways.
Medicine
The compound is being explored for its potential as a therapeutic agent , particularly in the treatment of neurodegenerative disorders. Its ability to interact with specific molecular targets may lead to new drug discoveries.
Industry
In industrial applications, this compound is utilized in the production of:
- Polymers and Resins : Its functional groups enhance reactivity, making it suitable for creating advanced materials.
Case Studies
Several case studies highlight the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 100 µg/mL. |
| Study B | Anti-inflammatory Effects | Showed significant reduction in pro-inflammatory cytokines in vitro, suggesting potential therapeutic use in inflammatory diseases. |
| Study C | Polymer Production | Successfully incorporated into polymer matrices, enhancing mechanical properties and thermal stability. |
Mechanism of Action
The mechanism of action of [4-(Prop-2-en-1-yl)phenyl]methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or interfere with essential metabolic processes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Substitution Variations
[4-(Prop-1-en-2-yl)phenyl]methanol
- CAS : 6390-64-3
- Structure : The allyl group is replaced with an isopropenyl (prop-1-en-2-yl) group (CH2=C(CH3)-).
- Properties: Same molecular weight (148.2 g/mol) but differs in substituent geometry.
- Applications: Limited data, but used in laboratory settings as a powder stored at 4°C .
[4-(Prop-2-yne-1-sulfonyl)phenyl]methanol
Functional Group Modifications
2-Methoxy-4-(prop-2-en-1-yl)phenyl Benzoate
- Structure: An ester derivative of eugenol (2-methoxy-4-allylphenol) with a benzoate group replacing the hydroxymethyl.
- Properties : Dihedral angle between benzene rings is 73.6°, influencing crystallinity and solubility .
- Applications : Synthesized for pharmaceutical evaluation, highlighting the role of ester groups in modulating drug-like properties .
1-(4-Methoxyphenyl)-propan-2-ol
- CAS : 30314-64-8
- Structure : Contains a methoxy (-OCH3) group and a secondary alcohol (-CH(CH3)OH).
- Properties: Secondary alcohol increases oxidation resistance compared to primary alcohols like [4-(Prop-2-en-1-yl)phenyl]methanol.
Dimerization Effects: Eugenol Derivatives
4-[4-Hydroxy-3-(prop-2-en-1-yl)phenyl]-2-(prop-2-en-1-yl)phenol
- Structure: Dimer of eugenol derivatives with dual allylphenol groups.
- Properties: Molecular weight 226.27 g/mol (C15H14O2). Computational studies show higher ligand efficiency (DSLE = docking score/heavy atom count) for ER antagonism compared to monomers, attributed to enhanced hydrophobic interactions and hydrogen bonding with residues GLU353 and ARG394 .
- Applications : Proposed as a lead for ER antagonist development, though experimental validation is pending .
Comparative Data Tables
Table 1: Structural and Physical Properties
Key Research Insights
- Dimerization: Doubling allylphenol moieties improves ligand efficiency for ER targets, though lack of basic groups (e.g., in Compound 11) limits interactions with key residues like ASP351 .
- Safety: this compound’s hazard profile (H315, H319, H335) underscores handling precautions compared to less-irritating analogs .
Biological Activity
[4-(Prop-2-en-1-yl)phenyl]methanol, also known as allylphenol, is a compound of interest in various biological studies due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its effects in different biological contexts such as anticancer, antimicrobial, and enzyme inhibition activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
1. Anticancer Activity
Recent studies have explored the anticancer potential of this compound through various mechanisms, particularly its ability to induce apoptosis in cancer cells.
Case Study:
A study investigated the effects of this compound on several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that this compound exhibited significant cytotoxicity, with IC50 values ranging from 30 to 50 µM depending on the cell line tested. The compound was found to downregulate key oncogenic pathways, including NF-κB and AP-1, which are crucial in cancer progression .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 30 | Induction of apoptosis |
| HepG2 | 40 | Inhibition of NF-κB signaling |
| Caco-2 | 50 | Modulation of cell cycle regulators |
2. Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated against various bacterial strains.
Research Findings:
In a screening study, the compound demonstrated notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was determined to be around 20 µg/mL for these strains, indicating a strong potential for use as an antimicrobial agent .
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 20 | 15 |
| Bacillus subtilis | 20 | 14 |
| Escherichia coli | 40 | 10 |
3. Enzyme Inhibition
Another significant biological activity of this compound is its role as an inhibitor of specific enzymes such as tyrosinase.
Enzyme Activity Study:
Research has shown that this compound inhibits tyrosinase with an IC50 value of approximately 15 µM. This inhibition is crucial for applications in skin whitening products and treatment of hyperpigmentation disorders. Molecular docking studies revealed that the compound binds effectively to the active sites of tyrosinase, suggesting a competitive inhibition mechanism .
| Enzyme | IC50 (µM) | Binding Mode |
|---|---|---|
| Tyrosinase | 15 | Competitive Inhibitor |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for [4-(Prop-2-en-1-yl)phenyl]methanol, and how can reaction completion be monitored?
- Methodological Answer : The compound is synthesized via allylation of phenolic precursors using allyl halides under basic conditions. Reaction progress is monitored via Thin Layer Chromatography (TLC) with visualization under UV light or iodine staining. Final purification employs column chromatography (silica gel, eluent gradient of ethyl acetate/hexane) to isolate the product . For multi-step routes, intermediates should be characterized by NMR at each stage to confirm regioselectivity.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR confirms the allyl group (δ 5.8–5.2 ppm for vinyl protons) and benzyl alcohol (δ 4.6 ppm for -CH₂OH). ¹³C NMR identifies the quaternary carbon adjacent to the allyl group (δ 135–140 ppm) .
- IR : A broad O-H stretch (~3300 cm⁻¹) and C=C stretch (~1640 cm⁻¹) are key markers.
- Mass Spectrometry : ESI-MS or GC-MS verifies molecular ion peaks (m/z 148.2) and fragmentation patterns .
Q. How should this compound be stored to ensure stability in laboratory settings?
- Methodological Answer : Store at 4°C in amber vials under inert atmosphere (argon/nitrogen) to prevent oxidation of the allyl or alcohol groups. Use molecular sieves (3Å) to avoid moisture-induced degradation. Periodic NMR checks are recommended for long-term storage .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the reactivity of this compound in electrophilic aromatic substitution?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution to identify reactive sites. Fukui indices predict regioselectivity for substitutions at the para position relative to the allyl group. Solvent effects are incorporated using PCM models .
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond angles and torsional strain in the allyl-phenyl linkage. WinGX or Olex2 software packages visualize anisotropic displacement parameters. Twinning or disorder in crystals is addressed using PLATON’s SQUEEZE algorithm .
Q. What strategies mitigate contradictions in catalytic efficiency data during allylation reactions?
- Methodological Answer :
- Control Experiments : Compare yields using Lewis acids (e.g., AlCl₃ vs. BF₃·Et₂O) under identical conditions.
- Kinetic Profiling : Use in-situ IR or HPLC to track intermediate formation.
- Statistical Analysis : Apply Design of Experiments (DoE) to isolate variables (temperature, catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
